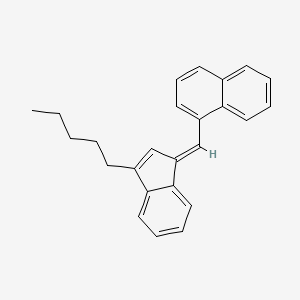

(E)-1-((3-Pentyl-1H-inden-1-ylidene)methyl)naphthalene

Übersicht

Beschreibung

JWH 176 is a synthetic cannabinoid receptor agonist, specifically designed to interact with the central cannabinoid receptor (CB1). It is an analgesic drug with a binding affinity at the CB1 receptor of 26.0 nanomolar, making it more potent than tetrahydrocannabinol (THC). JWH 176 is particularly notable for being a hydrocarbon containing no heteroatoms, relying on Van der Waals and hydrophobic interactions to bind to the receptor .

Wissenschaftliche Forschungsanwendungen

JWH 176 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird verwendet, um die Bindungswechselwirkungen mit Cannabinoid-Rezeptoren zu untersuchen und Einblicke in Rezeptor-Ligand-Wechselwirkungen zu gewinnen.

Biologie: Hilft beim Verständnis der Rolle von Cannabinoid-Rezeptoren in verschiedenen physiologischen Prozessen, wie z. B. Schmerzmodulation und Appetitregulierung.

Medizin: Potenzielle therapeutische Anwendungen bei der Schmerzbehandlung, Appetitanregung und Muskelentspannung.

5. Wirkmechanismus

JWH 176 entfaltet seine Wirkungen durch die Bindung an den zentralen Cannabinoid-Rezeptor (CB1). Diese Bindung aktiviert den Rezeptor, was zu einer Kaskade intrazellulärer Ereignisse führt, die die Neurotransmitterfreisetzung modulieren. Die primären molekularen Ziele sind die CB1-Rezeptoren, die Teil des Endocannabinoid-Systems sind. Die Aktivierung dieser Rezeptoren beeinflusst verschiedene physiologische Prozesse, darunter Schmerzempfindung, Appetit und Stimmung .

Ähnliche Verbindungen:

JWH 175: Ähnliche Struktur, aber enthält ein Gemisch aus Stereoisomeren.

JWH 018: Enthält eine Carbonylgruppe, im Gegensatz zu JWH 176.

JWH 073: Ein weiteres synthetisches Cannabinoid mit einer anderen Alkylseitenkette

Einzigartigkeit von JWH 176: JWH 176 ist einzigartig, da es keine Heteroatome enthält und sich auf Van-der-Waals- und hydrophobe Wechselwirkungen für die Rezeptorbindung verlässt. Dieses Merkmal unterscheidet es von anderen synthetischen Cannabinoiden, die typischerweise Heteroatome wie Sauerstoff oder Stickstoff enthalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: JWH 176 is synthesized through a series of organic reactions. The key step involves the formation of the indene structure, followed by the attachment of a naphthalene moiety. The synthesis typically involves the use of strong bases and organic solvents under controlled temperatures to ensure the correct stereochemistry is achieved .

Industrial Production Methods: Industrial production of JWH 176 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would also include rigorous purification steps, such as chromatography, to isolate the desired product from any by-products or impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: JWH 176 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von nukleophilen oder elektrophilen Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion vollständig gesättigte Kohlenwasserstoffe produzieren kann .

Wirkmechanismus

JWH 176 exerts its effects by binding to the central cannabinoid receptor (CB1). This binding activates the receptor, leading to a cascade of intracellular events that modulate neurotransmitter release. The primary molecular targets are the CB1 receptors, which are part of the endocannabinoid system. The activation of these receptors influences various physiological processes, including pain perception, appetite, and mood .

Vergleich Mit ähnlichen Verbindungen

JWH 175: Similar structure but includes a mixture of stereoisomers.

JWH 018: Contains a carbonyl group, unlike JWH 176.

JWH 073: Another synthetic cannabinoid with a different alkyl side chain

Uniqueness of JWH 176: JWH 176 is unique due to its lack of heteroatoms and reliance on Van der Waals and hydrophobic interactions for receptor binding. This characteristic sets it apart from other synthetic cannabinoids that typically contain heteroatoms like oxygen or nitrogen .

Eigenschaften

IUPAC Name |

1-[(E)-(3-pentylinden-1-ylidene)methyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24/c1-2-3-4-11-21-18-22(25-16-8-7-15-24(21)25)17-20-13-9-12-19-10-5-6-14-23(19)20/h5-10,12-18H,2-4,11H2,1H3/b22-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPESBQVTVSBBSE-OQKWZONESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=C/C(=C\C2=CC=CC3=CC=CC=C32)/C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692895 | |

| Record name | JWH-176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619294-62-1 | |

| Record name | 1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-176 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA60GT97BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R,9AS)-7-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B584537.png)

![Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584540.png)

![Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine](/img/structure/B584546.png)

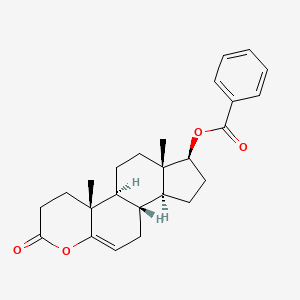

![[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B584548.png)